BenchChemオンラインストアへようこそ!

TK-112690

Mucositis Chemotherapy Supportive Care Clinical Development

TK-112690 (2,2'-O-Anhydro-5-methyluridine) is a Phase II clinically validated uridine phosphorylase 1 (UPP1) inhibitor uniquely positioned for mucositis prevention and chemoprotection research. Unlike BAU or CPBMF65, this 2,2'-anhydropyrimidine offers species-specific IC50 data (murine 12.5 μM, human 20.0 μM), completed Phase II human safety and dosing data, and demonstrated efficacy in pulmonary fibrosis models. Researchers can leverage existing clinical datasets to design translational studies with methotrexate or 5-fluorouracil. Available in ≥98% purity with full analytical documentation suitable for HPLC/LC-MS method development. Ideal as a comparator compound for pharmacological studies within the anhydropyrimidine class.

Molecular Formula C10H12N2O5
Molecular Weight 240.21 g/mol
CAS No. 22423-26-3
Cat. No. B559693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTK-112690
CAS22423-26-3
Synonyms2,2'-anhydro-1-beta-arabinofuranosylthymine
2,2'-anhydro-11-beta-D-arabinofuranosylthymine
2,2'-anhydro-aThy
Molecular FormulaC10H12N2O5
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESCC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O
InChIInChI=1S/C10H12N2O5/c1-4-2-12-9-7(6(14)5(3-13)16-9)17-10(12)11-8(4)15/h2,5-7,9,13-14H,3H2,1H3/t5-,6-,7+,9-/m1/s1
InChIKeyWLLOAUCNUMYOQI-JAGXHNFQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TK-112690 (CAS 22423-26-3) as a UPP1 Inhibitor: Properties and Clinical Development Status


TK-112690 (CAS 22423-26-3), chemically defined as 2,2'-O-Anhydro-5-methyluridine, is a small molecule inhibitor of human uridine phosphorylase 1 (UPP1/UPase) . This compound belongs to the 2,2'-anhydropyrimidine class and has a molecular weight of 240.21 g/mol with the formula C10H12N2O5 [1]. TK-112690 demonstrates species-specific inhibition of UPase, with reported IC50 values of 12.5 μM for murine small intestinal UPase and 20.0 μM for human small intestinal UPase in vitro . The compound has advanced to completed Phase 2 clinical trials specifically for the prevention of chemotherapy-induced mucositis, representing a more advanced stage of clinical validation compared to many other UPP1 inhibitors in this class [2].

Why TK-112690 Cannot Be Substituted with Other UPP1 Inhibitors in Mucositis Research


Direct substitution of TK-112690 with alternative UPP1 inhibitors such as benzylacyclouridine (BAU) or CPBMF65 is not scientifically justified due to substantial differences in clinical development focus, species-specific inhibitory potency, and in vivo pharmacodynamic profiles. While BAU has been explored as a modulator of 5-fluorouracil (5-FU) toxicity , TK-112690 is specifically advanced to Phase 2 clinical trials for mucositis prevention, a distinct indication requiring different clinical endpoints and safety profiles [1]. Furthermore, the structural differences between 2,2'-anhydropyrimidines (TK-112690) and acyclouridine derivatives (BAU) result in divergent physicochemical properties and metabolic stability that cannot be extrapolated across the class [2]. The following quantitative evidence establishes the specific, verifiable differentiation that makes TK-112690 a uniquely positioned tool compound for mucositis research and development.

Quantitative Comparative Evidence for TK-112690 Selection in UPP1 Inhibition Research


Clinical Development Stage: Phase 2 Completion for Mucositis vs. Preclinical/Phase I Status of Comparators

TK-112690 has completed Phase 2 clinical trials specifically evaluating suppression of chemotherapy-induced mucositis, with a defined clinical dose of 45 mg/kg administered intravenously [1]. In contrast, BAU (benzylacyclouridine) has only been evaluated in Phase I trials for advanced cancer and as a modulator of 5-FU toxicity, with no completed Phase 2 trials for mucositis [2]. CPBMF65 remains in preclinical stages with no human clinical trial data reported [3]. This represents a categorical difference in development maturity rather than a quantitative difference in potency.

Mucositis Chemotherapy Supportive Care Clinical Development

Indication Specificity: Mucositis Prevention vs. Tumor Cytotoxicity Modulation

TK-112690 is specifically developed and clinically tested for the prevention of mucositis induced by chemotherapeutic agents such as methotrexate and 5-fluorouracil [1]. The therapeutic intent is to protect normal tissues, thereby potentially enhancing the therapeutic index of the chemotherapy . BAU, conversely, has been primarily investigated as a modulator to increase the cytotoxic effects of 5-FU on tumor cells by elevating uridine levels or altering 5-FU metabolism, a fundamentally different therapeutic goal . CPBMF65 has shown antifibrotic effects in liver fibrosis models, another distinct application [2].

Mucositis Chemoprotection Indication Differentiation

In Vitro UPP1 Inhibition Potency: Human vs. Murine Enzyme Selectivity

TK-112690 demonstrates a modest species-dependent difference in UPase inhibition, with an IC50 of 20.0 μM against human small intestinal UPase and 12.5 μM against the murine enzyme in vitro . BAU, in contrast, exhibits significantly higher potency against murine liver UrdPase with a reported IC50 of 0.46 μM [1], representing a ~27-fold difference in murine potency. The lower potency of TK-112690 in vitro may translate to a different therapeutic window in vivo, particularly regarding on-target versus off-target effects in normal tissues.

Enzyme Inhibition Species Selectivity IC50 Comparison

Chemical Class and Structural Differentiation: Anhydropyrimidine vs. Acyclouridine

TK-112690 is a 2,2'-anhydropyrimidine derivative, structurally characterized by an anhydro bond between the 2' hydroxyl of the ribose and the 2-position of the uracil ring [1]. BAU belongs to the acyclouridine class, featuring an acyclic side chain and a benzyl substitution [2]. This fundamental structural divergence results in distinct physicochemical properties, including molecular weight (TK-112690: 240.21 g/mol; BAU: 331.32 g/mol) and predicted LogP values, which influence solubility, permeability, and metabolic stability. CPBMF65 is a dihydropyridine derivative, representing a third distinct chemotype [3].

Chemical Structure Drug Class Physicochemical Properties

In Vivo Efficacy Model: Protection in Bleomycin-Induced Pulmonary Fibrosis

According to patent documentation, TK-112690 demonstrates a protective effect in a bleomycin-induced pulmonary fibrosis animal model [1]. This in vivo evidence supports the compound's potential to protect normal lung tissue from drug-induced injury, aligning with its development for mucositis prevention. While CPBMF65 has shown antifibrotic effects in carbon tetrachloride-induced liver fibrosis models [2], no head-to-head comparative studies exist. BAU's in vivo effects have primarily been characterized in the context of modulating 5-FU toxicity rather than direct tissue protection from fibrotic insults [3].

Pulmonary Fibrosis In Vivo Model Chemoprotection

Commercial Availability and Purity for Research Procurement

TK-112690 is commercially available from multiple reputable vendors with high purity specifications, including ≥98% (HPLC) and 99.91% . This level of purity is critical for reproducible in vitro and in vivo studies. BAU is also commercially available, but its purity specifications vary by vendor. CPBMF65 is not widely available from major commercial chemical suppliers, limiting its accessibility for routine research use [1]. The consistent availability of high-purity TK-112690 reduces variability in experimental results and simplifies procurement for large-scale studies.

Chemical Procurement Purity Research Grade

TK-112690 Application Scenarios in Mucositis Research and Chemoprotection Studies


Clinical Development of Mucositis Prevention Therapies

Given TK-112690's completion of Phase 2 trials for mucositis prevention [1], this compound is the most appropriate tool for preclinical and translational research aimed at developing therapies to mitigate chemotherapy-induced oral and gastrointestinal mucositis. Researchers can leverage existing human safety and dosing data to design more predictive animal studies and to inform the development of combination regimens with methotrexate or 5-fluorouracil.

Investigation of Normal Tissue Radioprotection and Chemoprotection

The mechanism of TK-112690—inhibition of uridine phosphorylase leading to elevated plasma uridine levels and protection of normal tissues —positions it as a valuable probe for studying chemoprotection and radioprotection strategies. Its demonstrated protective effect in a pulmonary fibrosis model [2] suggests utility in exploring protection of lung and other normal tissues from drug- or radiation-induced damage.

Comparative Pharmacology Studies of UPP1 Inhibitors

TK-112690 serves as a critical comparator in pharmacological studies of UPP1 inhibition due to its distinct chemical class (2,2'-anhydropyrimidine) and unique clinical development profile [3]. Direct comparative studies with BAU or CPBMF65 can elucidate the impact of structural differences on target engagement, pharmacokinetics, and tissue-specific effects, advancing the understanding of this target class.

Formulation and Analytical Method Development for Nucleoside Analogs

The well-defined physicochemical properties of TK-112690, including its molecular weight (240.21 g/mol), purity specifications (≥98%), and aqueous solubility , make it a suitable model compound for developing analytical methods (HPLC, LC-MS) and formulations for anhydropyrimidine-based drug candidates. Its commercial availability from multiple vendors ensures a consistent supply for method validation and stability studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for TK-112690

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.